

Application Notes & Protocols: Comprehensive Characterization of 3-(2-Chlorophenyl)-2-cyanopropanoic acid

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-2-cyanopropanoic acid

Cat. No.: B188446

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Introduction

3-(2-Chlorophenyl)-2-cyanopropanoic acid is a multifaceted organic molecule featuring a carboxylic acid, a nitrile group, and a chlorinated aromatic ring. Its structural complexity and potential as a synthetic intermediate in drug discovery and materials science necessitate a robust and multi-pronged analytical strategy for its comprehensive characterization. The presence of multiple functional groups requires a combination of chromatographic and spectroscopic techniques to confirm its identity, assess its purity, and identify any process-related impurities or degradation products.

This guide provides a suite of detailed analytical protocols designed for researchers, quality control scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring the generation of reliable and reproducible data. We will explore the logical interplay between separation sciences and structural elucidation techniques, providing not just procedural steps, but the scientific rationale behind the selection of specific methods and parameters.

Physicochemical Properties

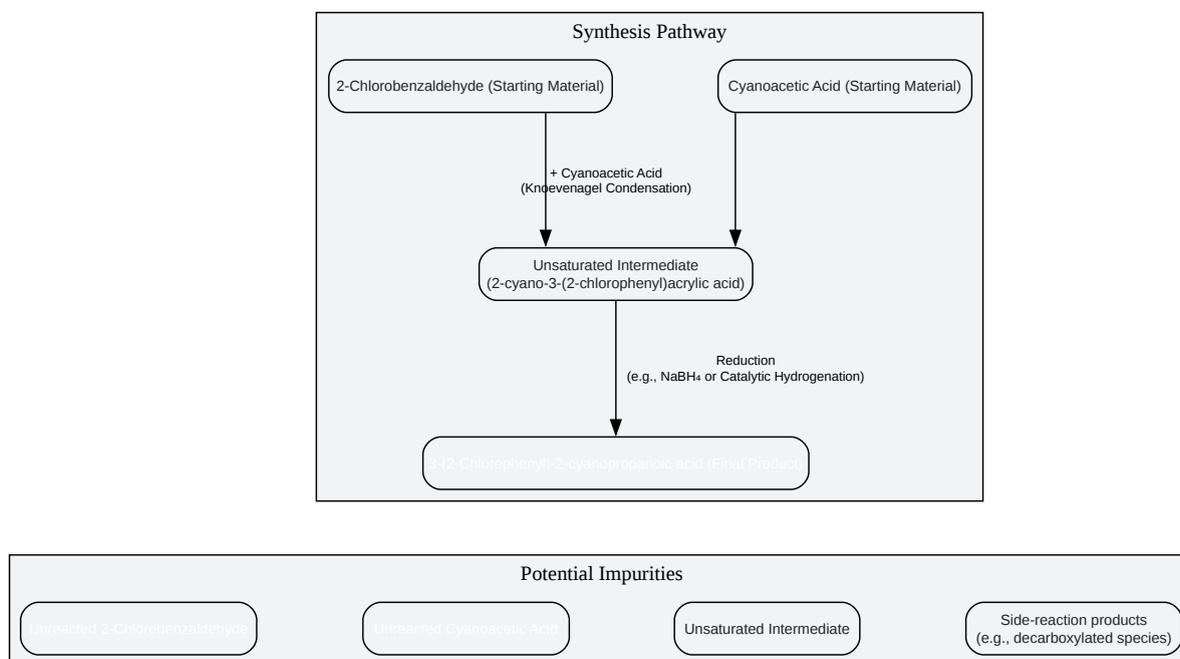
A summary of the key physicochemical properties of the target molecule is essential for method development, particularly for chromatography and sample preparation.

Property	Predicted/Calculated Value	Rationale & Significance
Molecular Formula	C ₁₀ H ₈ ClNO ₂	Defines the elemental composition.
Molecular Weight	209.63 g/mol	Crucial for mass spectrometry and stoichiometric calculations.
Appearance	White to off-white solid (predicted)	Guides handling and visual inspection.
pKa	~2-3 (predicted for carboxylic acid)	Influences choice of pH for mobile phases in HPLC to ensure proper retention and peak shape.
UV λ _{max}	~210 nm, ~265 nm (predicted)	The presence of the chlorophenyl ring provides a chromophore, enabling UV detection in HPLC.
Solubility	Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.	Dictates the choice of solvents for sample preparation and spectroscopic analysis.

Synthesis Pathway & Potential Impurity Profile

Understanding the synthetic route is paramount for predicting potential process-related impurities. A common and efficient method for synthesizing α-cyano-β-arylpropanoic acids is the Knoevenagel condensation, followed by a reduction step.^{[1][2]}

The likely synthesis involves the condensation of 2-chlorobenzaldehyde with cyanoacetic acid, which typically proceeds through an unsaturated intermediate. Subsequent reduction of the carbon-carbon double bond yields the final product.



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Caption: Predicted synthesis pathway and resulting potential impurities.

Based on this pathway, the primary impurities to monitor are:

- Starting Materials: Unreacted 2-chlorobenzaldehyde and cyanoacetic acid.
- Intermediate: The unsaturated acrylic acid intermediate.
- Side-Products: Potential products from decarboxylation or other side reactions.

The analytical methods described below are designed to separate and identify the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

Causality: Reversed-phase HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. The acidic nature of the target molecule necessitates a buffered mobile phase at a low pH to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape, which is critical for accurate quantification. The chlorophenyl group acts as a chromophore, allowing for sensitive detection using a UV detector.[3]

Protocol: HPLC Purity Determination

Objective: To separate **3-(2-Chlorophenyl)-2-cyanopropanoic acid** from its potential impurities and determine its purity by area percentage.

Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Materials:

- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Phosphoric Acid (H₃PO₄) or Trifluoroacetic Acid (TFA)
- **3-(2-Chlorophenyl)-2-cyanopropanoic acid** reference standard and sample.

Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 150 x 4.6 mm, 5 μ m	Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.1)	Low pH suppresses carboxylate formation, leading to better peak shape.[3]
Mobile Phase B	Acetonitrile	Strong organic solvent for eluting the analyte.
Gradient	0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B	A gradient is used to elute both polar (e.g., cyanoacetic acid) and less polar (product, intermediate) compounds within a reasonable timeframe.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength	210 nm and 265 nm	210 nm for general sensitivity; 265 nm for higher selectivity for the aromatic ring. A DAD is recommended for peak purity analysis.
Injection Volume	10 μ L	
Sample Preparation	Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.	The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.

Procedure:

- Prepare the mobile phases.
- Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
- Prepare a blank injection (diluent only) to identify any system peaks.
- Inject the sample solution.
- Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality: While HPLC-UV confirms purity and retention time, it does not provide definitive structural information. Coupling LC with a mass spectrometer provides mass-to-charge ratio (m/z) data, which is a fundamental property of the molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion for detection.^[4]

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the main peak and to obtain mass information on any detected impurities.

Instrumentation:

- LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

LC Conditions:

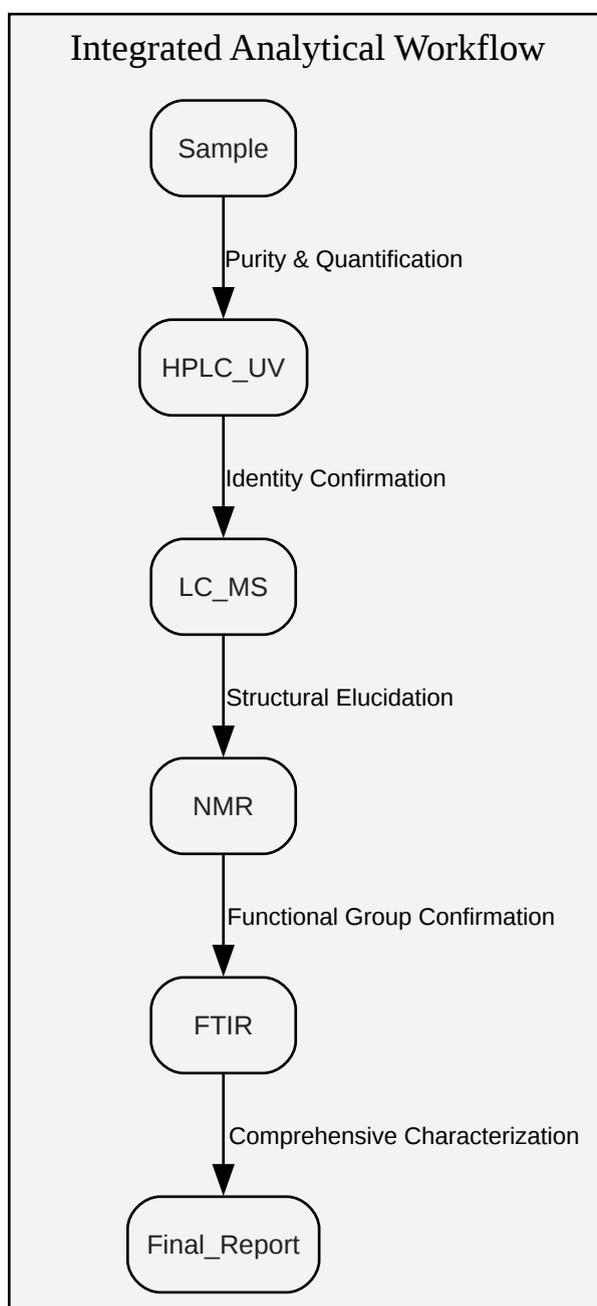
- Use the same HPLC method as described in Section 1.1. If using phosphoric acid, it must be replaced with a volatile acid like 0.1% formic acid in both mobile phase A and B to ensure compatibility with the MS source.

MS Conditions:

Parameter	Recommended Setting	Rationale
Ionization Mode	ESI Negative (-) and Positive (+)	Negative mode is ideal for detecting the deprotonated molecule $[M-H]^-$. Positive mode can detect the protonated molecule $[M+H]^+$ and potential adducts (e.g., $[M+Na]^+$).
Capillary Voltage	3.5 kV (-) / 4.0 kV (+)	Optimized for efficient ion formation.
Drying Gas Flow	10 L/min	To desolvate the ESI droplets.
Drying Gas Temp.	325 °C	
Scan Range	m/z 50 - 500	Covers the expected mass of the parent compound and potential impurities/fragments.
Fragmentor Voltage	120 V	A moderate voltage to promote stable ion transmission without excessive fragmentation.

Expected Results & Interpretation:

- **Main Peak:** In negative mode, a prominent ion at m/z 208.02 corresponding to $[M-H]^-$ should be observed. The isotopic pattern should clearly show the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks).
- **Impurities:** The mass data can be used to tentatively identify impurities. For example, the unsaturated intermediate would appear at m/z 206.00 $[M-H]^-$.



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Caption: A logical workflow for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: NMR is the most powerful technique for unambiguous structure determination. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals.[5]

Protocol: ^1H and ^{13}C NMR

Objective: To confirm the covalent structure of the molecule and assign all proton and carbon signals.

Instrumentation:

- NMR Spectrometer (400 MHz or higher recommended for better resolution).

Sample Preparation:

- Accurately weigh ~10-20 mg of the sample.
- Dissolve in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6). DMSO-d_6 is often preferred for carboxylic acids as it ensures the acidic proton is observable.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ^1H NMR Spectrum (in DMSO-d_6 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	Broad Singlet	1H	-COOH	The acidic proton is highly deshielded and often broad due to hydrogen bonding and exchange.
~7.2 - 7.6	Multiplet	4H	Aromatic (Ar-H)	Protons on the chlorinated benzene ring will show complex splitting patterns due to coupling with each other.
~4.5	Doublet of Doublets	1H	-CH(CN)COOH	This methine proton is coupled to the two diastereotopic protons of the adjacent CH ₂ group.
~3.2 - 3.4	Multiplet	2H	-CH ₂ -Ar	These benzylic protons are diastereotopic and will appear as a complex multiplet, coupled to the methine proton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

Chemical Shift (δ , ppm)	Assignment	Rationale
~168	-COOH	Carbonyl carbon of the carboxylic acid.
~130 - 135	Ar-C (quaternary)	Aromatic carbons, including the one bearing the chlorine atom.
~127 - 130	Ar-CH	Aromatic carbons bonded to hydrogen.
~118	-C \equiv N	Nitrile carbon.
~40	-CH(CN)COOH	Methine carbon alpha to both the nitrile and carboxyl groups.
~35	-CH ₂ -Ar	Benzylic carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".^[6]

Protocol: FTIR Analysis

Objective: To confirm the presence of the carboxylic acid, nitrile, and aromatic ring functional groups.

Instrumentation:

- FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic Acid (-COOH)
~2250	Medium, Sharp	C≡N stretch	Nitrile (-CN)
~1710	Strong, Sharp	C=O stretch	Carboxylic Acid (-COOH)
1400-1600	Medium	C=C stretch	Aromatic Ring
~750	Strong	C-Cl stretch	Aryl Halide

The very broad O-H stretch, the sharp C≡N stretch, and the strong C=O stretch are highly diagnostic and together provide strong evidence for the proposed structure.[6]

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